Cinnamaldehyde thiosemicarbazone (CAS 5351-70-2) is a highly functionalized, nitrogen- and sulfur-containing Schiff base derived from the condensation of cinnamaldehyde and thiosemicarbazide. In industrial and chemical procurement, it is primarily valued for its dual capacity as a potent multidentate ligand for transition metals and as a highly efficient organic corrosion inhibitor. Unlike simpler aliphatic or basic aromatic thiosemicarbazones, this compound features an extended conjugated diene system that significantly enhances its pi-electron-donating capabilities. This structural advantage translates directly into superior adsorption onto metal surfaces in highly acidic environments (such as 15% HCl or H3PO4) and robust stability constants when complexed with metal ions like Fe(III), Cu(II), and Zn(II) [1]. Consequently, it is a critical precursor for advanced metallopharmaceutical synthesis, analytical reagents, and industrial acidizing formulations [2].
Attempting to substitute cinnamaldehyde thiosemicarbazone with its closest structural analog, benzaldehyde thiosemicarbazone (BTS), or its raw precursor, cinnamaldehyde, results in critical performance failures across industrial and biological applications. Replacing it with BTS removes the highly conjugated -CH=CH- linker, which drastically reduces the molecule's pi-electron density; this leads to weaker chemisorption on mild steel surfaces and a measurable drop in corrosion inhibition efficiency in aggressive acidizing environments, forcing buyers to use higher, less economical dosages [1]. Conversely, utilizing unfunctionalized cinnamaldehyde completely eliminates the sulfur and nitrogen donor atoms provided by the thiosemicarbazide moiety. Without these soft donor atoms, the molecule cannot effectively chelate transition metals, rendering it useless as a stable analytical reagent for Fe(III) determination or as a ligand for synthesizing multi-drug resistant metalloantibiotics [2].
In industrial acidizing and pickling applications, the protection of mild steel is paramount. Studies evaluating the corrosion inhibition of carbon steel in 15% HCl and H3PO4 environments demonstrate that cinnamaldehyde thiosemicarbazone (CTS) significantly outperforms both standard commercial inhibitors and its structural analog, benzaldehyde thiosemicarbazone (BTS). At low concentrations (e.g., 5000 ppm or 10^-4 M), CTS achieves an exceptional inhibition efficiency of up to 99.67% for mild steel, whereas BTS and other derivatives exhibit lower efficiencies (often ~94% or less under identical conditions)[1]. This enhanced performance is attributed to the extended conjugated pi-system of the cinnamaldehyde moiety, which facilitates stronger multipoint chemisorption onto the metal surface compared to the simple phenyl ring of BTS.
| Evidence Dimension | Corrosion inhibition efficiency on mild steel |
| Target Compound Data | Up to 99.67% inhibition efficiency |
| Comparator Or Baseline | Benzaldehyde thiosemicarbazone (BTS) (~94%) and standard commercial inhibitors |
| Quantified Difference | >5% absolute increase in inhibition efficiency at equivalent dosing |
| Conditions | Mild steel immersed in 15% HCl or H3PO4 at elevated temperatures (e.g., 60°C) |
Enables industrial buyers to formulate highly effective, lower-dosage acidizing and pickling solutions that extend the lifespan of carbon steel infrastructure.
The utility of a thiosemicarbazone ligand in analytical chemistry and metallopharmaceutical synthesis is dictated by the stability of its metal complexes. Cinnamaldehyde thiosemicarbazone forms a highly stable 1:2 metal-to-ligand complex with Fe(III) ions, exhibiting a remarkable stability constant (β) of 2.493 × 10^9 at an optimum pH of 5 [1]. This thermodynamic stability is significantly higher than that of many unfunctionalized Schiff bases, preventing premature ligand dissociation in aqueous environments. Furthermore, the complex yields a high molar absorptivity (6.847 × 10^2 L·mol⁻¹·cm⁻¹ at 410 nm) and a Sandell's sensitivity of 0.0818 µg/cm², making it an exceptionally reliable reagent for the spectrophotometric determination of iron in environmental water samples [1].
| Evidence Dimension | Fe(III) complex stability and analytical sensitivity |
| Target Compound Data | Stability constant (β) = 2.493 × 10^9; Sandell's sensitivity = 0.0818 µg/cm² |
| Comparator Or Baseline | Standard unfunctionalized thiosemicarbazide ligands |
| Quantified Difference | Orders of magnitude higher stability constant preventing aqueous dissociation |
| Conditions | Spectrophotometric determination of Fe(III) at pH 5 |
Ensures robust, highly sensitive metal chelation for analytical testing workflows and guarantees the structural integrity of downstream metallo-complexes.
Beyond its industrial applications, trans-cinnamaldehyde thiosemicarbazone is a highly effective enzyme inhibitor, particularly against tyrosinase, which is responsible for enzymatic browning and melanogenesis. Quantitative assays reveal that it acts as a reversible, mixed-type inhibitor of diphenolase activity with an IC50 value of 5.72 μM and inhibition constants (KI and KIS) of 4.45 μM and 8.85 μM, respectively [1]. This inhibitory potency is significantly stronger than that of the parent compound, cinnamaldehyde, and is highly competitive with specialized benzaldehyde thiosemicarbazone derivatives. The ability to strongly bind both the free enzyme and the enzyme-substrate complex makes it a superior active pharmaceutical ingredient (API) precursor for anti-browning agents and dermatological formulations [1].
| Evidence Dimension | Diphenolase (tyrosinase) inhibition IC50 |
| Target Compound Data | IC50 = 5.72 μM |
| Comparator Or Baseline | Cinnamaldehyde (parent compound) and standard benzaldehyde derivatives |
| Quantified Difference | Significantly lower IC50 (higher potency) than unfunctionalized cinnamaldehyde |
| Conditions | Mushroom tyrosinase diphenolase activity assay |
Provides formulators with a highly potent, low-concentration active ingredient for preventing enzymatic browning in agriculture and hyperpigmentation in cosmetics.
The structural combination of a cinnamaldehyde scaffold with a thiosemicarbazone moiety yields a compound with potent broad-spectrum antimicrobial properties, which are critical for developing treatments against multi-drug resistant pathogens. trans-Cinnamaldehyde thiosemicarbazone demonstrates a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 50 μg/mL against key Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus[1]. Unlike standard organic biocides, this compound's true procurement value lies in its ability to act as a ligand; when complexed with transition metals like Cu(II) or Zn(II), the resulting metalloantibiotics show enhanced penetration and efficacy against biofilm-producing strains like E. coli and K. pneumoniae, far surpassing the utility of simple cinnamaldehyde [2].
| Evidence Dimension | Minimum Bactericidal Concentration (MBC) |
| Target Compound Data | 50 μg/mL against B. subtilis and S. aureus |
| Comparator Or Baseline | Standard organic biocides and uncomplexed cinnamaldehyde |
| Quantified Difference | Retains low-concentration bactericidal activity while enabling metal-complexation for enhanced efficacy |
| Conditions | In vitro broth dilution method against bacterial strains |
Allows pharmaceutical and biocide developers to procure a dual-action precursor that functions both as a standalone antimicrobial and a highly effective metalloantibiotic ligand.
Due to its >99% corrosion inhibition efficiency on mild steel in 15% HCl and H3PO4, cinnamaldehyde thiosemicarbazone is the optimal choice for formulating high-performance corrosion inhibitors used in oil-well acidizing and industrial metal pickling. Its extended conjugated system ensures superior chemisorption compared to standard benzaldehyde derivatives, allowing for lower dosing and extended equipment lifespan [1].
The compound's robust metal-chelating ability (Fe, Cu, Zn) combined with its inherent bactericidal properties (MBC of 50 μg/mL against S. aureus) makes it a critical ligand for synthesizing advanced metalloantibiotics. It is specifically selected over unfunctionalized cinnamaldehyde when targeting multi-drug resistant, biofilm-producing bacterial strains where metal-ion synergy is required[3], [4].
With a highly stable Fe(III) complex (β = 2.493 × 10^9) and excellent spectrophotometric sensitivity, this compound is ideal for manufacturing analytical reagents used in the quantitative determination of iron in environmental and industrial water samples. It resists aqueous dissociation far better than simpler Schiff bases, ensuring reproducible and accurate trace metal analysis [2].
Exhibiting a potent tyrosinase IC50 of 5.72 μM, cinnamaldehyde thiosemicarbazone is highly suited for procurement by cosmetic and agrochemical formulators. It serves as a highly effective active ingredient in anti-hyperpigmentation creams and agricultural sprays designed to prevent enzymatic browning in post-harvest crops, outperforming simpler aldehyde precursors [3].